2-甲基喹啉-5-胺

描述

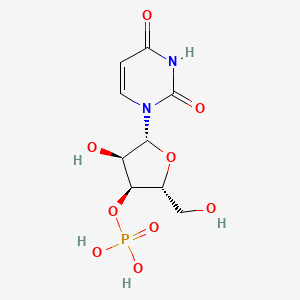

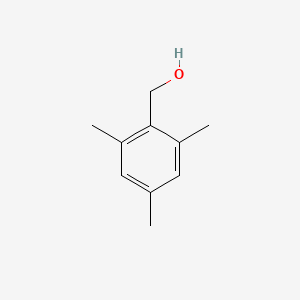

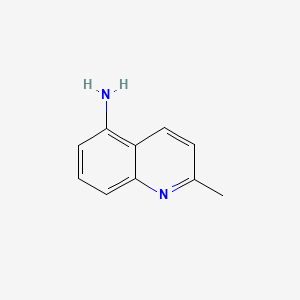

2-Methylquinolin-5-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methylquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

2-甲基喹啉-5-胺: 作为一种潜在的抗癌剂,其已被评估。 一项研究表明,该化合物的衍生物,特别是2-氯-8-甲基-N-(喹啉-5-基)喹啉-4-胺,对非小细胞肺癌细胞系表现出抑制活性,其抑制浓度值(IC50)为29.4 μM 。 分子对接研究表明,这些化合物与PI3K/AKT/mTOR通路中的关键蛋白结合能较低,而该通路在癌症增殖中发挥重要作用 .

抗菌特性

包括2-甲基喹啉-5-胺在内的喹啉衍生物,已知具有抗菌特性。据报道,这些化合物对多种革兰氏阳性和革兰氏阴性微生物物种具有良好的活性。 抗菌活性归因于杂环吡啶环上的取代基 .

抗疟疾作用

喹啉部分是抗疟疾药物中众所周知的成分。2-甲基喹啉-5-胺及其衍生物属于一类广泛用于治疗疟疾的化合物。 这些化合物已知通过靶向细菌DNA回旋酶和IV型拓扑异构酶来抑制DNA合成,导致细菌死亡 .

抗抑郁和抗惊厥

喹啉衍生物也被研究用于其抗抑郁和抗惊厥作用。 像2-甲基喹啉-5-胺这样的含氮杂环是生物活性化合物中的重要结构基序,可以影响中枢神经系统 .

抗病毒应用

包括2-甲基喹啉-5-胺在内的喹啉的结构框架已用于开发抗病毒剂。 这些化合物在抑制各种病毒的复制方面显示出希望,有助于治疗病毒感染 .

抗炎和抗氧化

2-甲基喹啉-5-胺: 衍生物因其抗炎和抗氧化特性而被研究。 这些活性对于慢性疾病的管理和预防氧化应激相关的细胞损伤至关重要 .

抗高血压剂

喹啉核存在于几种抗高血压剂中。 像2-甲基喹啉-5-胺这样的化合物因其作为血管扩张剂或调节血压的酶的抑制剂的潜力而被研究 .

血小板衍生生长因子(PDGF)受体酪氨酸激酶(RTK)抑制活性

一些喹啉衍生物被发现抑制PDGF受体酪氨酸激酶,这些激酶在各种细胞过程中发挥作用,包括生长、存活和分化2-甲基喹啉-5-胺可能是开发靶向这些受体的药物的重要支架 .

作用机制

Target of Action

The primary targets of 2-Methylquinolin-5-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

2-Methylquinolin-5-amine interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that 2-Methylquinolin-5-amine has a lesser binding energy with the proteins in this pathway, indicating a strong interaction .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 2-Methylquinolin-5-amine . This pathway is involved in cell cycle regulation, and its disruption can lead to apoptosis and reduced cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of 2-Methylquinolin-5-amine, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has been predicted to satisfy the ADME profile . It has about 100% human oral absorption and satisfies the Lipinski rule of five . Other properties such as log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .

Result of Action

The molecular and cellular effects of 2-Methylquinolin-5-amine’s action include the inhibition of cell proliferation in certain cancer cell lines. For example, it has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM .

生化分析

Biochemical Properties

It is known that quinoline compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and properties of the quinoline compound and the biomolecule it interacts with .

Cellular Effects

Some quinoline compounds have been found to have significant effects on various types of cells and cellular processes . For instance, some quinoline compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

2-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSLQFMTPYHZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202802 | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-50-3 | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Methylquinolin-5-amine highlighted in the research?

A1: The research primarily focuses on utilizing 2-Methylquinolin-5-amine as a starting material for synthesizing various methyl-substituted 1,7-phenanthroline derivatives. [, ] This is achieved through a one-pot, three-component condensation reaction involving 2-Methylquinolin-5-amine, aromatic aldehydes, and cyclic 1,3-diketones. []

Q2: Why is the synthesis of methyl-substituted 1,7-phenanthroline derivatives significant?

A2: While the provided research doesn't delve into the specific applications of these derivatives, 1,7-phenanthroline derivatives are known to possess diverse biological activities and are often used as ligands in coordination chemistry. [] The synthesis method described offers a route to potentially access novel derivatives with altered properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。